6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile
Overview
Description
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H3BrClN3 and a molecular weight of 256.49 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[1,2-b]pyridazine core, along with a carbonitrile group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as bromine, chlorine, and cyanide sources under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-b]pyridazine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile include:
- 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClN3/c9-6-1-7-8(10)5(2-11)3-12-13(7)4-6/h1,3-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAKDBSHORTLIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=NN2C=C1Br)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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